molecular formula C12H6F5N B1391566 2-Fluoro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine CAS No. 1214332-97-4

2-Fluoro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine

Cat. No. B1391566
CAS RN: 1214332-97-4
M. Wt: 259.17 g/mol
InChI Key: LMWFGKFEEKTMES-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine” is a fluorinated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine” would consist of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2-, 3-, and 6- positions of the ring are substituted with a fluorine atom, a (4-fluorophenyl) group, and a trifluoromethyl group respectively .


Chemical Reactions Analysis

The chemical reactions of “2-Fluoro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine” would depend on the conditions and reagents used. Generally, pyridine derivatives can undergo reactions such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine” would depend on its molecular structure. Fluorinated compounds tend to have high thermal and chemical stability, low reactivity, and unique electronic properties due to the high electronegativity of fluorine .

Mechanism of Action

The mechanism of action would depend on the application of “2-Fluoro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine”. In medicinal chemistry, for example, the mechanism of action often involves the interaction of the compound with biological targets such as proteins or enzymes .

Safety and Hazards

As with all chemicals, “2-Fluoro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine” should be handled with care. Appropriate safety measures should be taken to prevent exposure, and Material Safety Data Sheets (MSDS) should be consulted for specific hazard information .

Future Directions

The study and application of fluorinated compounds is a rapidly growing field in chemistry. “2-Fluoro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine” and similar compounds could have potential applications in areas such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

2-fluoro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F5N/c13-8-3-1-7(2-4-8)9-5-6-10(12(15,16)17)18-11(9)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWFGKFEEKTMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C=C2)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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